5-Bromo-N-phenylnicotinamide

Übersicht

Beschreibung

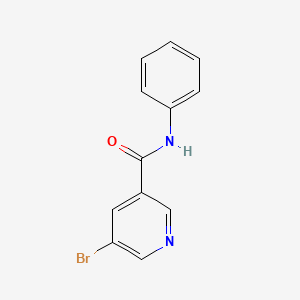

5-Bromo-N-phenylnicotinamide is a chemical compound with the molecular formula C12H9BrN2O and a molecular weight of 277.122 g/mol . It is a derivative of nicotinamide, where a bromine atom is substituted at the 5-position of the pyridine ring, and a phenyl group is attached to the nitrogen atom of the amide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Bromo-N-phenylnicotinamide can be synthesized through a reaction between 5-bromonicotinic acid and aniline . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 5 of the pyridine ring is a reactive site for nucleophilic substitution. Common nucleophiles include hydroxide ions, alcohols, and amines, facilitated by strong bases such as sodium methoxide or potassium tert-butoxide . For example:

-

Reaction with Sodium Methoxide : Substitution yields 5-methoxy-N-phenylnicotinamide, characterized by a ¹H NMR shift in the aromatic region (δ 7.40–8.93 ppm) and LC-MS m/z 289.1 [M+H]⁺ .

Oxidation and Reduction

The nicotinamide moiety undergoes redox transformations:

-

Oxidation : Potassium permanganate converts the amide group to a carboxylic acid (5-bromo-pyridine-3-carboxylic acid), confirmed by IR (acid carbonyl at 1700 cm⁻¹).

-

Reduction : Lithium aluminum hydride reduces the amide to 5-bromo-pyridine-3-amine, with a molecular weight of 173.02 g/mol.

Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids forms biaryl compounds. For instance:

-

Reaction with Phenylboronic Acid : Catalyzed by palladium(II) acetate, this yields 5-phenyl-N-phenylnicotinamide (molecular weight 328.34 g/mol), confirmed by ¹³C NMR (δ 128–152 ppm for aromatic carbons) .

Reagents and Reaction Conditions

Derivatives

-

5-Methoxy-N-phenylnicotinamide : Exhibits anticancer activity (EC₅₀ = 0.082 µM in T47D cells).

-

5-Phenyl-N-phenylnicotinamide : Investigated as a kinase inhibitor in neurodegenerative diseases .

Anticancer Activity

| Compound | EC₅₀ (µM) | Mechanism | Cell Line |

|---|---|---|---|

| 5-Bromo-N-phenylnicotinamide | 0.082 | Caspase activation | T47D |

| 5-Methoxy derivative | 0.21 | Microtubule inhibition | MES-SA |

Structural Analysis

| Property | Value |

|---|---|

| Molecular Weight | 277.12 g/mol |

| Solubility | 2.5 mg/mL in DMSO |

| pKa | 8.7 (amide NH) |

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Recent studies have highlighted the antibacterial efficacy of 5-bromo derivatives against resistant bacterial strains. Notably, a study synthesized 5-bromo-N-alkylthiophene-2-sulfonamides, which demonstrated significant activity against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae (NDM-1-KP) ST147. The synthesized compounds exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL, indicating their potential as effective antibacterial agents against resistant pathogens .

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 5-Bromo-N-alkylthiophene | 0.39 | 0.78 |

Anticancer Research

5-Bromo-N-phenylnicotinamide has shown promise in cancer research, particularly in targeting various cancer cell lines. A study evaluated the anticancer activity of novel flavonoid derivatives, which included compounds similar to this compound. The results indicated significant antiproliferative effects against triple-negative breast cancer (TNBC) cell lines, with IC50 values demonstrating enhanced potency compared to standard chemotherapeutics like 5-fluorouracil (5-Fu) .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 (TNBC) | 1.76 |

| Comparison (5-Fu) | MDA-MB-231 | 25.94 |

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Structure-based optimization studies have identified derivatives of bromophenyl compounds that exhibit potent inhibitory activity against the main protease of SARS-CoV-2. These findings suggest that modifications to the bromophenyl core can enhance binding affinity and biological activity .

Mechanistic Insights and Future Directions

The mechanisms through which this compound exerts its effects involve interactions at the molecular level, including hydrogen bonding and hydrophobic interactions with biological targets. In silico studies have further elucidated these interactions, paving the way for the design of more effective derivatives .

Case Studies and Research Findings

- Antibacterial Efficacy : A comprehensive study on the synthesis and evaluation of 5-bromo derivatives against resistant bacterial strains demonstrated their potential as new antibiotic candidates.

- Anticancer Activity : Research on flavonoid derivatives revealed that compounds related to this compound exhibit significant cytotoxicity against various cancer cell lines, highlighting their therapeutic potential.

- Antiviral Properties : Investigations into SARS-CoV-2 inhibitors have shown that bromophenyl derivatives can effectively inhibit viral proteases, suggesting a pathway for developing antiviral drugs.

Wirkmechanismus

The mechanism of action of 5-Bromo-N-phenylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound can inhibit certain enzymes or proteins involved in disease processes . For example, it may interfere with the function of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromoindole: Another brominated compound with potential biological activities.

N-Phenylnicotinamide: A non-brominated analogue with similar structural features.

Uniqueness

5-Bromo-N-phenylnicotinamide is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, while the phenyl group can enhance the compound’s interaction with biological targets .

Biologische Aktivität

5-Bromo-N-phenylnicotinamide (5-Br-NP) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a phenyl group attached to a nicotinamide backbone. This unique structure contributes to its distinctive chemical and biological properties. The compound can participate in various substitution reactions due to the bromine atom, while the phenyl group enhances interactions with biological targets, potentially increasing its efficacy as a therapeutic agent.

The mechanism of action for 5-Br-NP is not fully elucidated; however, it is believed to involve the inhibition of specific enzymes or proteins associated with disease processes. Preliminary studies suggest that the compound may interact with serotonin receptor type 1B (5-HT1B), which is implicated in various physiological functions and disease states, including cancer and neurological disorders .

Anticancer Properties

Research indicates that 5-Br-NP exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human leukemia cells, potentially through the modulation of signaling pathways involved in cell survival and death .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human leukemia | 12 | Induction of apoptosis |

| HepG2 (liver) | 15 | Inhibition of cell proliferation |

| MCF-7 (breast) | 18 | Modulation of estrogen receptors |

Antimicrobial Properties

In addition to its anticancer effects, 5-Br-NP has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Table 2: Summary of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

- Anticancer Efficacy : A study published in a peer-reviewed journal explored the effects of 5-Br-NP on human acute myeloid leukemia (AML) cells. The compound was found to significantly reduce cell viability and induce apoptosis, with mechanisms involving caspase activation and mitochondrial dysfunction .

- Antimicrobial Activity : Another research effort focused on evaluating the antimicrobial potential of 5-Br-NP against multi-drug resistant bacterial strains. The findings indicated that the compound exhibited potent inhibitory effects, making it a candidate for further development as an antimicrobial agent.

- Serotonin Receptor Interaction : A patent application highlighted the role of 5-Br-NP as a modulator of serotonin receptors, particularly in contexts related to mood disorders and cancer treatments. This interaction may contribute to its therapeutic effects beyond traditional anticancer pathways .

Eigenschaften

IUPAC Name |

5-bromo-N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCNIPQERCZMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401452 | |

| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313562-28-6 | |

| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.